

Commercial Suppliers and Technical Guide for High-Purity 4-Cyanopiperidine

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Compound of Interest

Compound Name: 4-Cyanopiperidine

Cat. No.: B019701

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity **4-Cyanopiperidine**, a key building block in the synthesis of various pharmaceutical compounds, notably Janus kinase (JAK) inhibitors. This document outlines commercial suppliers, purity specifications, analytical methodologies for quality control, and its application in the synthesis of the JAK inhibitor, Tofacitinib, including its mechanism of action within the JAK-STAT signaling pathway.

Commercial Availability and Purity Specifications

High-purity **4-Cyanopiperidine** and its hydrochloride salt are available from a range of commercial suppliers catering to research and development as well as larger-scale manufacturing needs. Purity levels are critical for its use in pharmaceutical synthesis, with suppliers typically offering grades of 95% or higher. The hydrochloride salt is often preferred for its stability and ease of handling. Below is a summary of representative suppliers and their stated purity levels.

Supplier/Source	Product	CAS Number	Stated Purity	Analytical Method
Thermo Scientific Chemicals	4-Cyanopiperidine	4395-98-6	≥95.0%	Gas Chromatography (GC) ^[1]
ChemicalBook (various)	4-Cyanopiperidine	4395-98-6	98%	Not specified ^[2]
ChemicalBook (various)	4-Cyanopiperidine HCl	240401-22-3	95%-99%	Not specified ^[3]
Home Sunshine Pharma	4-Cyanopiperidine HCl	240401-22-3	95% (w/w)	Quantitative NMR ^[4]
Patent (US2017036944 2A1)	4-Cyanopiperidine HCl	240401-22-3	98.1% (w/w)	GC after silylation ^[5]
Patent (US2017036944 2A1)	4-Cyanopiperidine HCl	240401-22-3	98.4% (w/w)	GC after silylation ^[5]
Patent (WO2016113277 A1)	4-Cyanopiperidine HCl	240401-22-3	99.7% (w/w)	GC after methanosilylation ^[3]

Analytical Methodologies for Quality Control

Ensuring the high purity of **4-Cyanopiperidine** is paramount for its application in pharmaceutical synthesis. The following are key analytical methods employed for its quality control.

Gas Chromatography (GC) for Purity Assessment

Gas chromatography is a primary method for determining the purity of **4-Cyanopiperidine** and its hydrochloride salt. Due to the polar nature of the amine, derivatization is often employed to

improve chromatographic performance.

Experimental Protocol: GC Analysis of **4-Cyanopiperidine** Hydrochloride (with Silylation)

This protocol is adapted from methodologies described in patent literature[5].

- Sample Preparation:

- Accurately weigh approximately 10 mg of the **4-Cyanopiperidine** HCl sample into a vial.
- Add 1 mL of a suitable solvent (e.g., pyridine or N,N-dimethylformamide).
- Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
- Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.
- Cool the sample to room temperature before injection.

- GC Conditions:

- Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injector: Split/splitless injector, operated in split mode (e.g., split ratio 50:1) at a temperature of 250°C.
- Oven Temperature Program:
 - Initial temperature: 100°C, hold for 2 minutes.
 - Ramp: 10°C/min to 280°C.
 - Final hold: 5 minutes at 280°C.
- Detector: Flame Ionization Detector (FID) at 300°C.

- Data Analysis:
 - The purity is determined by calculating the peak area percentage of the derivatized **4-Cyanopiperidine** relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

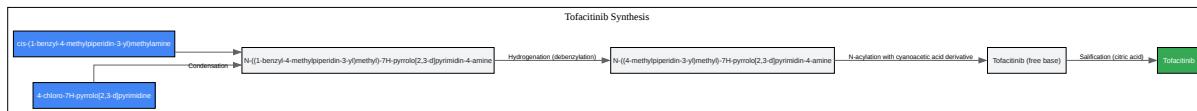
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of **4-Cyanopiperidine** and for identifying potential impurities. Quantitative NMR (qNMR) can also be used for purity determination against a certified internal standard.

Experimental Protocol: ¹H NMR of **4-Cyanopiperidine** Hydrochloride

- Sample Preparation:
 - Dissolve 5-10 mg of the **4-Cyanopiperidine** HCl sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
 - Add a known amount of an internal standard (e.g., maleic acid) if performing qNMR.
 - Transfer the solution to an NMR tube.
- NMR Spectrometer Conditions:
 - Spectrometer: 400 MHz or higher field strength.
 - Experiment: Standard ¹H acquisition.
 - Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.
- Expected ¹H NMR Data (in DMSO-d₆):
 - The proton chemical shifts for **4-Cyanopiperidine** hydrochloride in DMSO-d₆ are approximately: δ 9.32 (br, 1H), 3.18-3.08 (m, 3H), 2.97-2.92 (m, 2H), 2.08-2.04 (m, 2H), 1.95-1.85 (m, 2H)[2].

Application in the Synthesis of Tofacitinib

4-Cyanopiperidine is a critical intermediate in the synthesis of Tofacitinib, a JAK inhibitor used in the treatment of autoimmune diseases such as rheumatoid arthritis. The piperidine ring and the cyano group are incorporated into the final drug structure.



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Caption: Synthetic pathway of Tofacitinib from key intermediates.

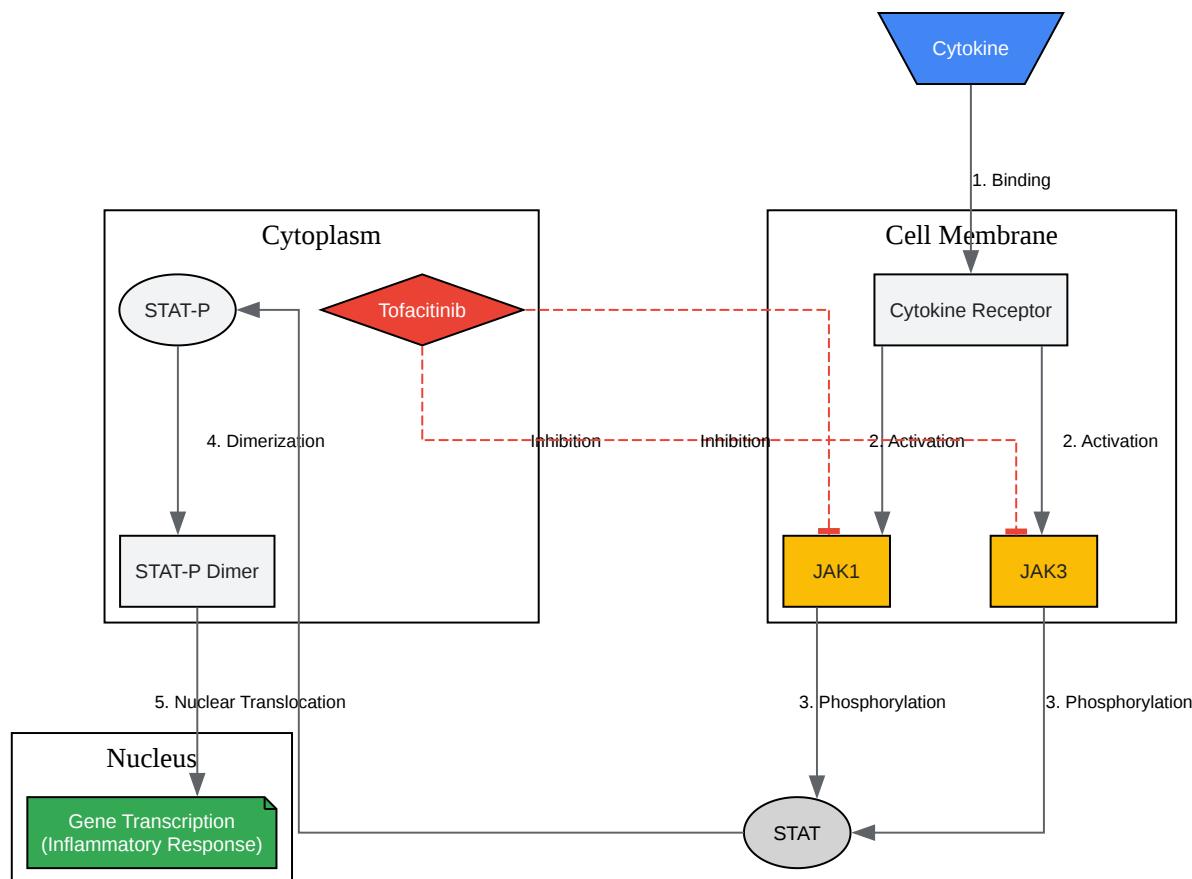
Role in Janus Kinase (JAK) Signaling Pathway

Tofacitinib functions by inhibiting the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2), which are intracellular tyrosine kinases that play a crucial role in the signaling of numerous cytokines and growth factors involved in inflammation and the immune response.

The JAK-STAT Signaling Pathway and Inhibition by Tofacitinib

- **Cytokine Binding and JAK Activation:** The binding of a cytokine (e.g., an interleukin or interferon) to its receptor on the cell surface brings the associated JAKs into close proximity, leading to their trans-phosphorylation and activation.
- **STAT Recruitment and Phosphorylation:** The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are subsequently phosphorylated by the JAKs.

- STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dimerize and translocate to the nucleus.
- Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby modulating the transcription of genes involved in inflammation and immune cell function.
- Inhibition by Tofacitinib: Tofacitinib acts as a competitive inhibitor at the ATP-binding site of the JAKs, primarily JAK1 and JAK3. By blocking the phosphorylation activity of JAKs, Tofacitinib prevents the downstream phosphorylation and activation of STATs, thus interrupting the signaling cascade and reducing the expression of pro-inflammatory genes.



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Caption: The JAK-STAT signaling pathway and its inhibition by Tofacitinib.

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